1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride
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Overview
Description
1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride typically involves the reaction of ethylhydrazine with pyrazole derivatives under controlled conditions. One common method includes the condensation of ethylhydrazine with 1-ethyl-3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazones or primary amines.
Substitution: Formation of various alkyl or aryl-substituted pyrazoles.
Scientific Research Applications
1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 1-Ethyl-3-hydrazinyl-1H-pyrazole dihydrochloride
- 1-Methyl-5-hydrazinyl-1H-pyrazole dihydrochloride
- 1-Phenyl-5-hydrazinyl-1H-pyrazole dihydrochloride
Uniqueness: 1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-ethylpyrazol-3-yl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-2-9-5(8-6)3-4-7-9;;/h3-4,8H,2,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCFUCHOSLLQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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